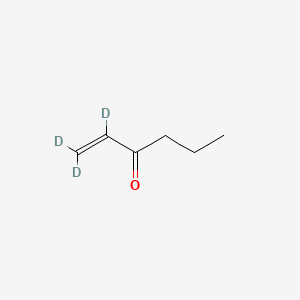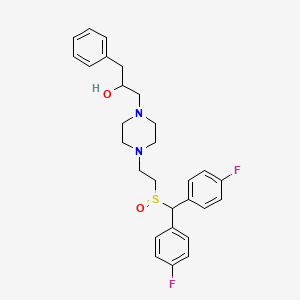
A3AR antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A3AR antagonist 3 is a selective antagonist of the A3 adenosine receptor (A3AR). This receptor is part of the adenosine receptor family, which includes A1, A2A, A2B, and A3 receptors. A3AR is involved in various physiological and pathological processes, including inflammation, cancer, and cardiovascular diseases. This compound has shown potential in therapeutic applications due to its high selectivity and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of A3AR antagonist 3 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps:
Formation of Intermediate 1: This step involves the reaction of a suitable starting material with a reagent to form Intermediate 1.
Formation of Intermediate 2: Intermediate 1 is then reacted with another reagent under specific conditions to form Intermediate 2.
Final Coupling Reaction: Intermediate 2 is coupled with another compound to form this compound.
The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques like crystallization and chromatography are used for purification .
Chemical Reactions Analysis
Types of Reactions
A3AR antagonist 3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may result in the formation of an oxidized derivative, while reduction may yield a reduced form of the compound .
Scientific Research Applications
A3AR antagonist 3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the A3 adenosine receptor and its interactions with other molecules.
Biology: Investigated for its role in modulating cellular processes like apoptosis and inflammation.
Medicine: Explored as a potential therapeutic agent for conditions like cancer, glaucoma, and asthma.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
A3AR antagonist 3 exerts its effects by selectively binding to the A3 adenosine receptor, thereby blocking the receptor’s interaction with its natural ligand, adenosine. This inhibition prevents the downstream signaling pathways that are typically activated by adenosine binding. The molecular targets and pathways involved include the Wnt and NF-κB signaling pathways, which are implicated in processes like inflammation and cancer .
Comparison with Similar Compounds
A3AR antagonist 3 is compared with other similar compounds like DPTN and MRS1523. These compounds also target the A3 adenosine receptor but differ in their selectivity and potency. This compound shows greater than 60-fold selectivity for A3AR compared to A1 and A2A adenosine receptors, making it a highly selective antagonist .
List of Similar Compounds
DPTN: Another selective A3AR antagonist with high potency.
MRS1523: A validated A3AR antagonist used in preclinical studies.
MRS1220: A potent human A3AR antagonist with limited activity in rodents
This compound stands out due to its high selectivity and potential therapeutic applications, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C17H18N6 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
6-N-[(1R,4S)-5-bicyclo[2.1.1]hexanyl]-2-N-phenyl-7H-purine-2,6-diamine |
InChI |
InChI=1S/C17H18N6/c1-2-4-12(5-3-1)20-17-22-15-14(18-9-19-15)16(23-17)21-13-10-6-7-11(13)8-10/h1-5,9-11,13H,6-8H2,(H3,18,19,20,21,22,23)/t10-,11+,13? |
InChI Key |
WCAVIMDYDZJYPK-QYJAPNMZSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |
Canonical SMILES |
C1CC2CC1C2NC3=NC(=NC4=C3NC=N4)NC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methylsulfanyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12366271.png)



![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] docosanethioate;azane](/img/structure/B12366294.png)
![5-Azaspiro[2.4]heptane-1,5-dicarboxylic acid, 5-(phenylmethyl) ester](/img/structure/B12366299.png)

![(1R,2R)-2-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B12366310.png)


![1-[5-[9-[[4-[4-[1-[[(1R)-1-[3-(difluoromethyl)-2-methylphenyl]ethyl]amino]-4-methylpyrido[3,4-d]pyridazin-7-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]-3-azaspiro[5.5]undecane-3-carbonyl]-2-methylphenyl]-1,3-diazinane-2,4-dione](/img/structure/B12366329.png)
